molecular formula C20H22N2O5S B2498423 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954714-75-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2498423
CAS RN: 954714-75-1
M. Wt: 402.47
InChI Key: KACMLPRQXJBDPW-UHFFFAOYSA-N
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Description

“N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the p-tolyl group, and the benzo[b][1,4]dioxine-6-sulfonamide moiety. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo various reactions, including ring-opening or functionalization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .

Scientific Research Applications

  • Computational Quantum Chemical Studies : A study conducted by Gaurav and Krishna (2021) in the Journal of Pharmaceutical Research International examined the Computational Quantum Chemical (CQC) aspects, including Pharmacokinetic and biological components of Uracil-5-Tertiary Sulfonamides, a category related to the compound . This research utilized NMR, FT-Raman, FT-IR, and UV-Vis spectral data, focusing on the limits of Hyperpolarizability, HOMO, and LUMO (Gaurav & Krishna, 2021).

  • Synthesis and Enzyme Inhibitory Potential : Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. This study delved into the synthesis processes and evaluated the compounds' activities against α-glucosidase and acetylcholinesterase, indicating significant inhibitory action (Abbasi et al., 2019).

  • Pharmacological Evaluation and Synthesis : A study by Irshad (2018) in the Pakistan Journal of Analytical & Environmental Chemistry focused on the pharmacological evaluation and synthesis of new sulfonamides derivatives based on 1,4-Benzodioxane. The research highlighted moderate activity against butyrylcholinesterase and acetylcholinesterase, with promising activity against the lipoxygenase enzyme (Irshad, 2018).

  • Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) in the Biointerface Research in Applied Chemistry conducted a theoretical investigation of certain antimalarial sulfonamides, assessing their potential as COVID-19 drugs. This included molecular docking studies and evaluation of ADMET properties (Fahim & Ismael, 2021).

  • Antibacterial Potential of N-Substituted Sulfonamides : Abbasi et al. (2016) in the Russian Journal of Bioorganic Chemistry investigated the antibacterial potential of some N-substituted sulfonamides bearing benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

  • Synthesis and Biological Screening : Irshad et al. (2016) in the Pakistan Journal of Pharmaceutical Sciences presented a study on the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety and their screening against various enzymes and bacterial strains. The compounds showed good inhibitory activities and antibacterial properties (Irshad et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-2-4-16(5-3-14)22-13-15(10-20(22)23)12-21-28(24,25)17-6-7-18-19(11-17)27-9-8-26-18/h2-7,11,15,21H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMLPRQXJBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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